11-Butylsulfanylundecanoic acid

Description

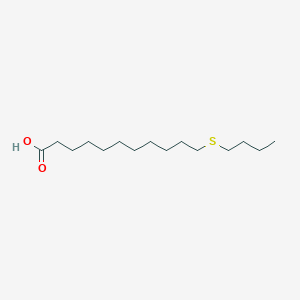

11-Butylsulfanylundecanoic acid is a medium-chain carboxylic acid derivative featuring a sulfanyl (thioether) group at the 11th carbon, substituted with a butyl chain. Its structure combines a hydrophobic alkyl chain with a polar carboxylic acid terminus and a sulfur-containing functional group, enabling applications in organic synthesis, surface modification, and materials science.

Properties

CAS No. |

4230-06-2 |

|---|---|

Molecular Formula |

C15H30O2S |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

11-butylsulfanylundecanoic acid |

InChI |

InChI=1S/C15H30O2S/c1-2-3-13-18-14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |

InChI Key |

WLQGZHKHDIWKQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Butylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with butylthiol under specific conditions. One common method includes the use of a catalyst to facilitate the thiol-ene reaction, where the thiol group of butylthiol reacts with the double bond of undecanoic acid. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

11-Butylsulfanylundecanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Butylsulfanylundecanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants .

Mechanism of Action

The mechanism of action of 11-Butylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. This oxidative stress can disrupt cellular processes, including lipid metabolism and membrane integrity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 11-butylsulfanylundecanoic acid and its analogs:

Physical Properties Comparison

Key Differentiators of this compound

- Stability vs. Reactivity: The thioether group in this compound offers greater chemical stability than thiols (e.g., 11-mercaptoundecanoic acid) while retaining moderate reactivity for conjugation.

- Hydrophobicity : The butyl chain provides a balance between lipophilicity and steric bulk, making it suitable for applications requiring controlled surface interactions.

- Synthetic Versatility : Unlike FMOC-protected analogs, this compound lacks steric hindrance from bulky protective groups, enabling easier functionalization.

Biological Activity

11-Butylsulfanylundecanoic acid, a derivative of undecanoic acid, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, which have been explored in various studies. Understanding its biological activity is crucial for potential therapeutic applications.

This compound belongs to the class of fatty acids and is characterized by the presence of a butylthio group. Its structure can be represented as follows:

This configuration suggests that it may interact with biological membranes and proteins, influencing its activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary research indicates potential anticancer effects, particularly against certain cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound has notable antimicrobial effects. For instance, it has been tested against a variety of bacteria and fungi, showing effectiveness comparable to standard antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Comparison Agent (mm) |

|---|---|---|

| Staphylococcus aureus | 23.5 ± 0.64 | Ciprofloxacin (34.5) |

| Escherichia coli | 20.0 ± 0.50 | Fluconazole (30.0) |

| Candida albicans | 18.0 ± 0.75 | N/A |

This table summarizes the inhibition zones observed in various studies, indicating that the compound demonstrates substantial antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using cancer cell lines. The compound was found to induce apoptosis in specific cancer cells while sparing normal cells.

Case Study: Anticancer Effects on Prostate Cancer Cells

A study investigated the effects of this compound on prostate cancer cell lines (PC3). The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release.

The biological activities of this compound can be attributed to its ability to disrupt cellular membranes and induce oxidative stress in microbial and cancer cells. This disruption leads to increased permeability and eventual cell lysis or death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.